Tetraethylphosphanium perchlorate

Description

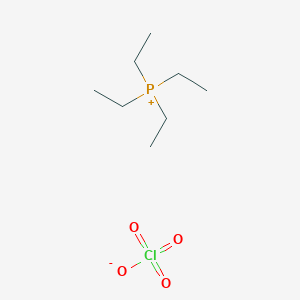

Tetraethylphosphanium perchlorate is a phosphonium salt comprising a tetraethylphosphonium cation $[P(C₂H₅)₄]^+$ paired with a perchlorate anion $(ClO₄^-)$. Phosphonium salts are widely utilized in catalysis, ionic liquids, and materials science due to their thermal stability and tunable solubility. Thus, comparisons below are inferred from structurally similar compounds, such as tetramethylphosphonium chloride () and tetramethylammonium perchlorate (), alongside reactivity insights from lithium perchlorate studies ().

Properties

CAS No. |

111928-11-1 |

|---|---|

Molecular Formula |

C8H20ClO4P |

Molecular Weight |

246.67 g/mol |

IUPAC Name |

tetraethylphosphanium;perchlorate |

InChI |

InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

JAXOYWUNPMORCF-UHFFFAOYSA-M |

Canonical SMILES |

CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:

(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:

Oxidation: The perchlorate anion can act as an oxidizing agent.

Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.

Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.

Scientific Research Applications

Tetraethylphosphanium perchlorate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.

Industry: It may be used in the production of specialized materials, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetramethylphosphonium Chloride ()

- Cation/Anion : $[P(CH₃)₄]^+$/$Cl^-$ vs. $[P(C₂H₅)₄]^+$/$ClO₄^-$.

- Tetraethylphosphanium perchlorate likely exhibits lower solubility in polar solvents due to the bulkier ethyl groups and the hydrophobic perchlorate anion.

- Safety :

Tetramethylammonium Perchlorate ()

- Cation/Anion : $[N(CH₃)₄]^+$/$ClO₄^-$ vs. $[P(C₂H₅)₄]^+$/$ClO₄^-$.

- Cation Effects :

- Reactivity :

Lithium Perchlorate ()

- Anion Role :

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- This compound’s applications may thus overlap with oxidizing agents in synthesis or explosives.

- Safety : Both tetramethylphosphonium chloride and tetramethylammonium perchlorate require respiratory protection (P95 masks) and environmental controls . This compound likely necessitates additional precautions due to its combined phosphonium/perchlorate hazards.

- Cation Impact : Phosphonium cations (e.g., in ) improve thermal stability compared to ammonium analogs, making them preferable in high-temperature processes .

Stability and Reactivity Considerations

- Storage : Stable under recommended conditions but incompatible with reducing agents, organic materials, or strong acids due to perchlorate’s oxidative nature .

- Decomposition : May release toxic gases (e.g., chlorine oxides) upon thermal degradation, similar to other perchlorate salts.

Toxicity and Handling

- Acute Toxicity: Data unavailable for this compound, but tetramethylphosphonium chloride’s SDS notes undefined acute toxicity, necessitating precaution .

- Protective Measures : Use chemical-resistant gloves, goggles, and ventilated enclosures. For spills, employ inert absorbents to avoid water contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.